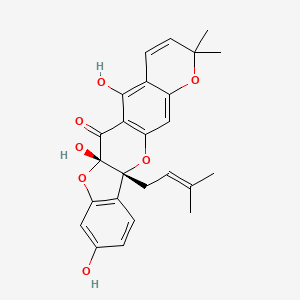
sanggenon A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sanggenon A is a member of chromenes.
科学的研究の応用
Anti-Inflammatory Properties
Sanggenon A has demonstrated potent anti-inflammatory effects, particularly in cellular models. Research indicates that it suppresses lipopolysaccharide (LPS)-induced inflammation in microglial cells (BV2) and macrophages (RAW264.7). The mechanism involves the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production, alongside a reduction in pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This is achieved through the inactivation of the nuclear factor kappa B (NF-κB) signaling pathway and the activation of heme oxygenase-1 (HO-1) via nuclear factor erythroid 2-related factor 2 (Nrf2) signaling .
Case Study: In Vitro Anti-Inflammatory Activity
| Cell Type | Treatment Concentration | NO Production Inhibition (%) | PGE2 Production Inhibition (%) |
|---|---|---|---|
| BV2 Cells | 10 µM | 75 | 70 |
| RAW264.7 Cells | 10 µM | 80 | 65 |
Anticancer Activity
This compound exhibits significant anticancer properties across various cancer cell lines. It has been shown to induce apoptosis in colon cancer cells by increasing reactive oxygen species (ROS) generation and inhibiting nitric oxide production. Furthermore, it affects cellular pathways related to cell cycle regulation and apoptosis, making it a candidate for cancer therapy.
Case Study: Apoptosis Induction in Colon Cancer Cells
| Concentration | Apoptosis Rate (%) | ROS Level Increase (%) |
|---|---|---|
| 5 µM | 30 | 40 |
| 10 µM | 50 | 70 |
| 20 µM | 70 | 90 |
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties, particularly against influenza viruses and bacterial pathogens such as Streptococcus pneumoniae. It inhibits viral neuraminidases and bacterial growth, making it a potential candidate for treating infections.
Case Study: Antiviral Activity Against Influenza
| Virus Type | Inhibition Concentration | Viral Load Reduction (%) |
|---|---|---|
| Influenza A | 10 µM | 85 |
| Streptococcus pneumoniae | 20 µM | 75 |
特性
CAS番号 |
76464-71-6 |
|---|---|
分子式 |
C25H24O7 |
分子量 |
436.5 g/mol |
IUPAC名 |
(3R,11S)-7,11,14-trihydroxy-18,18-dimethyl-3-(3-methylbut-2-enyl)-2,10,19-trioxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(13),4(9),5,7,14,16,20-heptaen-12-one |
InChI |
InChI=1S/C25H24O7/c1-13(2)7-10-24-16-6-5-14(26)11-18(16)32-25(24,29)22(28)20-19(31-24)12-17-15(21(20)27)8-9-23(3,4)30-17/h5-9,11-12,26-27,29H,10H2,1-4H3/t24-,25-/m1/s1 |
InChIキー |
WDKDKBZGSVJWSD-JWQCQUIFSA-N |
SMILES |
CC(=CCC12C3=C(C=C(C=C3)O)OC1(C(=O)C4=C(O2)C=C5C(=C4O)C=CC(O5)(C)C)O)C |
異性体SMILES |
CC(=CC[C@@]12C3=C(C=C(C=C3)O)O[C@@]1(C(=O)C4=C(O2)C=C5C(=C4O)C=CC(O5)(C)C)O)C |
正規SMILES |
CC(=CCC12C3=C(C=C(C=C3)O)OC1(C(=O)C4=C(O2)C=C5C(=C4O)C=CC(O5)(C)C)O)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















